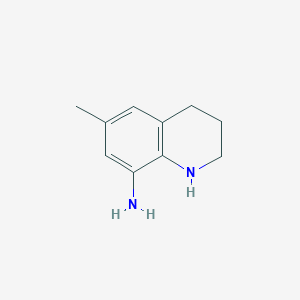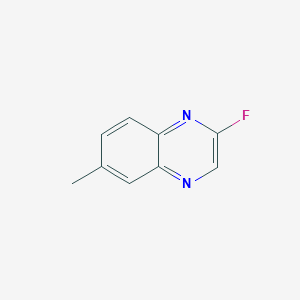
7-Amino-5-hydroxy-2,3-dihydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-5-hydroxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C9H9NO2 It is a derivative of indanone, featuring both amino and hydroxy functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Amino-5-hydroxy-2,3-dihydroinden-1-one beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beginnt mit dem Vorläufer 2,3-Dihydro-1H-inden-1-one.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie katalytische Hydrierung und selektive Oxidation werden häufig eingesetzt. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Wahl der Lösungsmittel, werden sorgfältig kontrolliert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Amino-5-hydroxy-2,3-dihydroinden-1-one durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Hydroxygruppe zu entfernen.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation der Hydroxygruppe zu einem Keton, während die Reduktion zur Bildung eines Amins führen kann.
Wissenschaftliche Forschungsanwendungen
7-Amino-5-hydroxy-2,3-dihydroinden-1-one hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es laufen Forschungen zur Erforschung seines Potenzials als pharmazeutisches Zwischenprodukt.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Farbstoffe.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Amino- und Hydroxygruppen ermöglichen es ihm, Wasserstoffbrückenbindungen zu bilden und mit Enzymen und Rezeptoren zu interagieren. Diese Wechselwirkungen können biologische Pfade modulieren und zu potenziellen therapeutischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 7-Amino-5-hydroxy-2,3-dihydroinden-1-one involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Amino-2,3-dihydroinden-1-one: Fehlt die Hydroxygruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
5-Hydroxy-2,3-dihydroinden-1-one: Fehlt die Aminogruppe, was seine chemischen Eigenschaften und Anwendungen beeinflussen kann.
Einzigartigkeit
7-Amino-5-hydroxy-2,3-dihydroinden-1-one ist aufgrund des Vorhandenseins von sowohl Amino- als auch Hydroxygruppen einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Diese Doppelfunktionalität macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
7-amino-5-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2,10H2 |
InChI-Schlüssel |
NSEFVHJSEZZHCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=C(C=C2N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)


![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)






![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)
